![molecular formula C33H26FOP B14889043 (2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with a vinyl group and a diphenylphosphane moiety. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The fluorine and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce ethyl-substituted derivatives.
科学的研究の応用
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its interaction with specific molecular targets. The diphenylphosphane moiety can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the vinyl group can participate in various organic reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
Triphenylphosphane: A widely used ligand in coordination chemistry.
(2’-Vinyl-[1,1’-biphenyl]-2-yl)diphenylphosphane: Similar structure but lacks the fluorine and methoxy groups.
(2’-(1-(3-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane: Similar structure but lacks the fluorine group.
Uniqueness
The presence of both fluorine and methoxy groups in (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane enhances its chemical reactivity and stability. These substituents can influence the compound’s electronic properties, making it more versatile for various applications compared to its analogs .
特性
分子式 |
C33H26FOP |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
[2-[2-[1-(3-fluoro-4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H26FOP/c1-24(25-21-22-32(35-2)31(34)23-25)28-17-9-10-18-29(28)30-19-11-12-20-33(30)36(26-13-5-3-6-14-26)27-15-7-4-8-16-27/h3-23H,1H2,2H3 |
InChIキー |
NDAIHLIGCDSJNT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
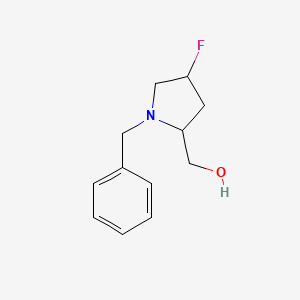
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)

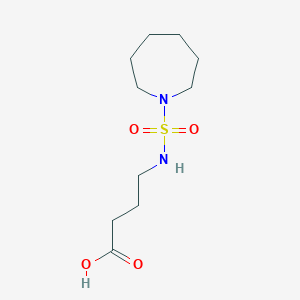
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
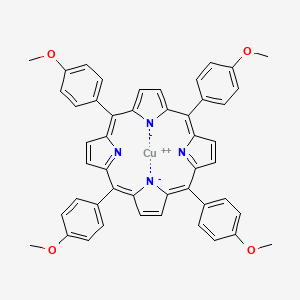
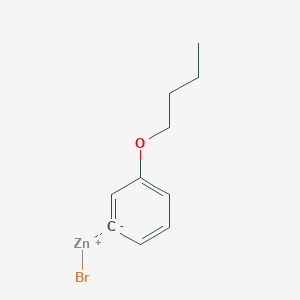
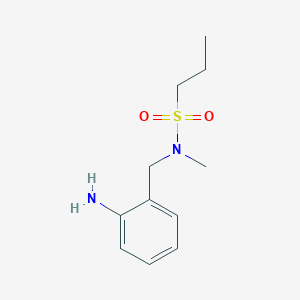
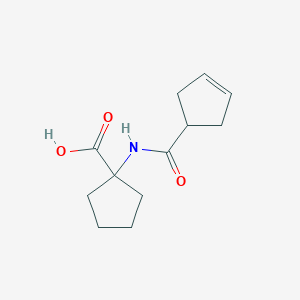

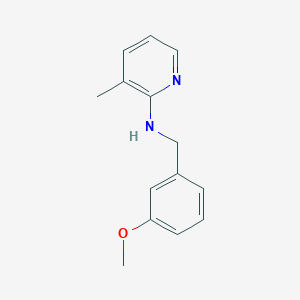
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
